![molecular formula C13H12N2O2 B13124568 Methyl 4'-methyl[2,2'-bipyridine]-5-carboxylate CAS No. 643727-41-7](/img/structure/B13124568.png)
Methyl 4'-methyl[2,2'-bipyridine]-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4’-methyl[2,2’-bipyridine]-5-carboxylate is an organic compound belonging to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond. This particular compound is characterized by the presence of a methyl group at the 4’ position and a carboxylate group at the 5 position of the bipyridine structure. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4’-methyl[2,2’-bipyridine]-5-carboxylate typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions using nickel bromide, triphenylphosphine, tetraethylammonium iodide, and zinc powder . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. The compound is typically purified using crystallization or chromatography methods to achieve the desired purity levels.
化学反应分析
Types of Reactions
Methyl 4’-methyl[2,2’-bipyridine]-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the methyl group, using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives or organometallic complexes.
科学研究应用
Methyl 4’-methyl[2,2’-bipyridine]-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule. Its derivatives have shown promise in inhibiting certain enzymes and proteins.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.
作用机制
The mechanism of action of Methyl 4’-methyl[2,2’-bipyridine]-5-carboxylate involves its interaction with specific molecular targets. As a ligand, it binds to metal centers in coordination complexes, altering the electronic and steric properties of the metal. This can enhance the reactivity and selectivity of the metal in catalytic processes. The compound’s ability to form hydrogen bonds and π-π interactions also plays a role in its biological activity, influencing the binding affinity and specificity to target proteins and enzymes .
相似化合物的比较
Similar Compounds
4-Methyl-2,2’-bipyridine: Similar structure but lacks the carboxylate group.
2,2’-Bipyridine: Lacks both the methyl and carboxylate groups.
4,4’-Bipyridine: Different substitution pattern, leading to distinct chemical properties.
Uniqueness
Methyl 4’-methyl[2,2’-bipyridine]-5-carboxylate is unique due to the presence of both a methyl and a carboxylate group, which significantly influences its chemical reactivity and binding properties. The carboxylate group enhances its ability to form stable complexes with metals, while the methyl group affects its steric and electronic properties, making it a versatile compound in various applications .
属性
CAS 编号 |
643727-41-7 |
|---|---|
分子式 |
C13H12N2O2 |
分子量 |
228.25 g/mol |
IUPAC 名称 |
methyl 6-(4-methylpyridin-2-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C13H12N2O2/c1-9-5-6-14-12(7-9)11-4-3-10(8-15-11)13(16)17-2/h3-8H,1-2H3 |
InChI 键 |
WVNPYSMJEVGCKD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1)C2=NC=C(C=C2)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


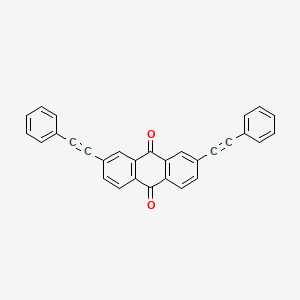
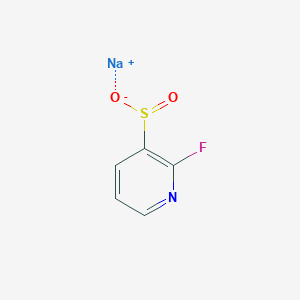
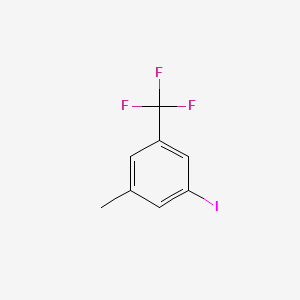
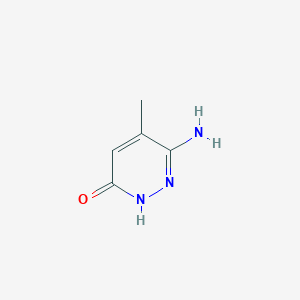
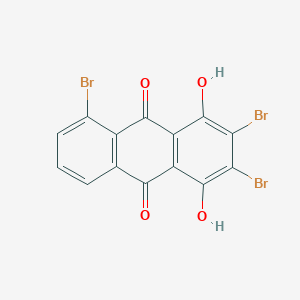

![Ethyl4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B13124542.png)
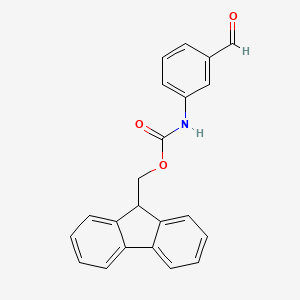
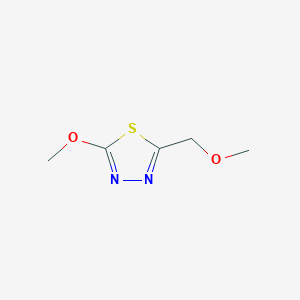
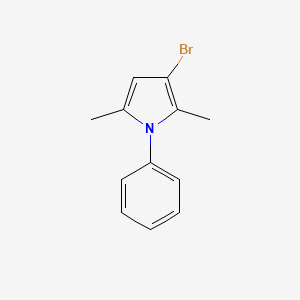
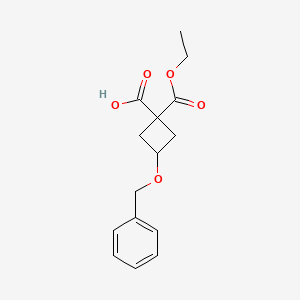
![N,N-Diethyl-[2,2'-bithiophen]-5-amine](/img/structure/B13124578.png)
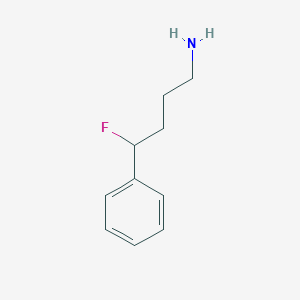
![1,2-Dihydroxy-5,8-bis[(4-methylphenyl)amino]anthracene-9,10-dione](/img/structure/B13124587.png)
